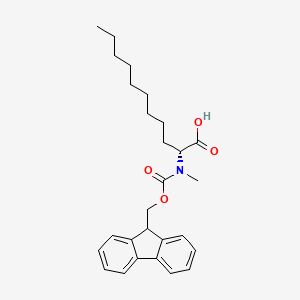

Fmoc-D-MeAund(2)-OH

カタログ番号 B2646140

CAS番号:

2389078-36-6

分子量: 437.58

InChIキー: QSVZPWRUTINDRN-RUZDIDTESA-N

注意: 研究専用です。人間または獣医用ではありません。

在庫あり

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Fmoc-D-MeAund(2)-OH is a chemical compound used in scientific research for its unique properties. It is a derivative of the amino acid alanine and is commonly used in the synthesis of peptides and proteins. In

科学的研究の応用

- Fmoc-modified amino acids and peptides can serve as scaffolds for cell growth and tissue regeneration. Their self-assembly behavior allows the creation of 3D structures that mimic the extracellular matrix, promoting cell adhesion and proliferation .

- Fmoc-modified molecules can template the formation of nanomaterials, such as nanoparticles and nanofibers. These templates can be used for drug delivery, biosensors, and tissue engineering applications .

- The aromatic Fmoc moiety exhibits interesting optical properties. Researchers have explored Fmoc-modified peptides for fluorescence-based sensors, imaging agents, and optoelectronic devices .

- Fmoc-modified peptides can encapsulate drugs and deliver them to specific targets. Their self-assembly behavior allows controlled release and enhanced drug stability .

- Fmoc-modified peptides have been investigated as catalysts for various reactions. Their hydrophobic cores and specific arrangements enable enzyme-like activity, making them valuable in green chemistry and biocatalysis .

- Fmoc-modified peptides hold promise as therapeutic agents. They can self-assemble into functional nanostructures that interact with biological systems, potentially influencing cell behavior or acting as antimicrobial agents .

- Some Fmoc-modified peptides exhibit inherent antimicrobial activity. Researchers are exploring their potential as alternatives to traditional antibiotics .

- Fmoc-modified amino acids can be used in chiral chromatography for separating enantiomers. Their hydrophobicity and aromaticity contribute to efficient separation .

Cell Cultivation and Tissue Engineering

Bio-Templating and Nanomaterial Fabrication

Optical Properties and Sensors

Drug Delivery Systems

Catalysis and Enzyme Mimetics

Therapeutic Applications

Antibiotic Properties

Chiral Separation and Resolution

特性

IUPAC Name |

(2R)-2-[9H-fluoren-9-ylmethoxycarbonyl(methyl)amino]undecanoic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C27H35NO4/c1-3-4-5-6-7-8-9-18-25(26(29)30)28(2)27(31)32-19-24-22-16-12-10-14-20(22)21-15-11-13-17-23(21)24/h10-17,24-25H,3-9,18-19H2,1-2H3,(H,29,30)/t25-/m1/s1 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QSVZPWRUTINDRN-RUZDIDTESA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCC(C(=O)O)N(C)C(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCCCCCCC[C@H](C(=O)O)N(C)C(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C27H35NO4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

437.6 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Fmoc-D-MeAund(2)-OH | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

迅速なお問い合わせ

カテゴリー

最も閲覧された

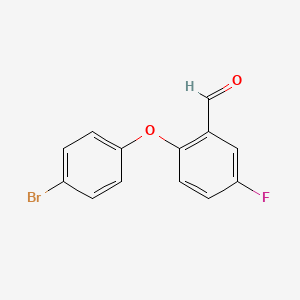

2-(4-Bromophenoxy)-5-fluorobenzaldehyde

1096862-60-0

![N-cyclopentyl-1-[2-({[(3,5-dimethylphenyl)amino]carbonyl}amino)ethyl]-1H-1,2,3-benzotriazole-5-carboxamide](/img/no-structure.png)

![3-(2-(3-((6-methoxypyridazin-3-yl)oxy)pyrrolidin-1-yl)-2-oxoethyl)benzo[d]oxazol-2(3H)-one](/img/structure/B2646058.png)

![4-fluoro-2-[(2E)-3-(2-methoxyphenyl)prop-2-enoyl]phenyl furan-2-carboxylate](/img/structure/B2646071.png)

![1-(1,1-Difluoro-6-azaspiro[2.5]octan-6-yl)-2-(m-tolyl)ethan-1-one](/img/structure/B2646072.png)

![7-Bromo-[1,3]oxazolo[4,5-b]pyridin-2-amine](/img/structure/B2646074.png)